N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene core substituted with thiophene groups
Scientific Research Applications
N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug development and biochemical studies.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors . They have been incorporated into various π-conjugated architectures, which function as n-type organic semiconductors for field-effect transistors and solar cells .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s logp value is 48955 and logD value is 48922, suggesting it is lipophilic and may have good membrane permeability .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of 2-thiophenemethylamine with 2-hydroxy-1-naphthaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as multicomponent reactions that allow for the efficient formation of the thiophene and naphthalene rings . These methods are designed to maximize yield and minimize the use of hazardous reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A simpler thiophene derivative used in similar applications.
N-(3-Hydroxyphenyl)thiophene-2-carboxamide: Another thiophene-based compound with different functional groups.
Uniqueness
N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a naphthalene core with thiophene groups, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or material systems.
Properties
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c23-19(17-7-3-9-25-17)21-15-11-13-5-1-2-6-14(13)12-16(15)22-20(24)18-8-4-10-26-18/h1-12H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOYNUZFMKBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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